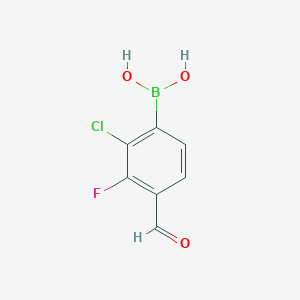

2-Chloro-3-fluoro-4-formylphenylboronic acid

Description

The exact mass of the compound this compound is 202.0004300 g/mol and the complexity rating of the compound is 193. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloro-3-fluoro-4-formylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClFO3/c9-6-5(8(12)13)2-1-4(3-11)7(6)10/h1-3,12-13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTVSJJGJJZPBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C=O)F)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901222781 | |

| Record name | Boronic acid, B-(2-chloro-3-fluoro-4-formylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901222781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121514-97-2 | |

| Record name | Boronic acid, B-(2-chloro-3-fluoro-4-formylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(2-chloro-3-fluoro-4-formylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901222781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Substituted Phenylboronic Acids in Modern Synthesis

Substituted phenylboronic acids are a cornerstone of modern synthetic chemistry, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. acs.orgnbinno.com This reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is one of the most robust and widely used methods for constructing biaryl and substituted aromatic systems. acs.orgchemicalbook.com The stability, low toxicity, and ease of handling of boronic acids make them highly attractive reagents in both academic and industrial settings. nih.gov

The utility of phenylboronic acids extends beyond Suzuki-Miyaura coupling. They can participate in a variety of other transformations, including C-N and C-O cross-coupling reactions, and can be used as protecting groups for diols. chemicalbook.com The presence of substituents on the phenyl ring dramatically expands their synthetic potential, allowing for the introduction of diverse chemical handles and the fine-tuning of electronic and steric properties of the target molecules.

Significance of Multifunctionalized Arylboronic Acids As Synthetic Building Blocks

Multifunctionalized arylboronic acids, such as 2-Chloro-3-fluoro-4-formylphenylboronic acid, are particularly valuable synthetic intermediates. nih.gov The presence of multiple, distinct functional groups on a single aromatic scaffold provides chemists with a platform for sequential and orthogonal chemical modifications. This allows for the efficient and controlled assembly of complex molecular structures without the need for lengthy and often low-yielding synthetic sequences.

The specific combination of a chloro group, a fluoro group, a formyl group, and a boronic acid moiety in this compound offers a rich tapestry of reactivity. Each of these groups can be selectively targeted in subsequent synthetic steps. For instance, the boronic acid is primed for Suzuki-Miyaura coupling, the formyl group can undergo a wide range of reactions such as reductive amination, Wittig reactions, and aldol (B89426) condensations, and the chloro and fluoro groups can influence the electronic properties of the ring and serve as sites for further cross-coupling or nucleophilic aromatic substitution reactions. This multifunctionality makes such compounds highly sought-after building blocks in combinatorial chemistry and drug discovery. rsc.orgresearchgate.net

Scope of Academic Research and Future Prospects for 2 Chloro 3 Fluoro 4 Formylphenylboronic Acid

Organometallic Approaches in Boronic Acid Synthesis

Organometallic chemistry provides the most direct routes for the formation of carbon-boron bonds, which are fundamental to the synthesis of arylboronic acids. These methods typically involve the creation of a nucleophilic aryl species that subsequently reacts with an electrophilic boron-containing reagent.

Lithium-halogen exchange is a powerful and widely used method for generating aryllithium species from aryl halides. nih.gov This reaction is typically performed at very low temperatures (e.g., -78°C) to prevent side reactions, owing to the high reactivity of the organolithium intermediates. google.com For the synthesis of this compound, a suitable precursor would be a dihalogenated benzene (B151609) derivative, such as 1-bromo-2-chloro-3-fluoro-4-formylbenzene (or a protected version).

The process involves treating the aryl halide with an alkyllithium reagent, commonly n-butyllithium (n-BuLi), which selectively replaces the more reactive halogen (typically bromine or iodine) with lithium. The resulting aryllithium compound is a potent nucleophile that is then "quenched" by reacting it with an electrophilic boron reagent, such as a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate). google.comgoogle.com The intermediate boronate ester is subsequently hydrolyzed under acidic conditions to yield the final arylboronic acid. google.com This strategy's success is contingent on managing the reactivity of the formyl group, which often requires protection (see section 2.3).

Table 1: Key Reagents in Lithium-Halogen Exchange for Boronic Acid Synthesis

| Reagent Role | Example Compound(s) | Purpose in Synthesis |

|---|---|---|

| Organolithium Reagent | n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi) | Initiates halogen-lithium exchange to form the nucleophilic aryllithium species. |

| Boron Electrophile | Trimethyl borate (B(OMe)₃), Triisopropyl borate (B(OiPr)₃) | Reacts with the aryllithium intermediate to form the C-B bond, leading to a boronate ester. |

| Acid | Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄) | Used in the final hydrolysis step to convert the boronate ester into the boronic acid. |

An alternative to lithium-based organometallics is the use of Grignard reagents (organomagnesium compounds). This pathway involves the reaction of an aryl halide (bromide or iodide) with magnesium metal to form an arylmagnesium halide. nih.gov This Grignard reagent is then reacted with a boron electrophile, like a trialkyl borate or pinacolborane, to produce a boronate ester. organic-chemistry.orgescholarship.org Subsequent acidic hydrolysis liberates the desired arylboronic acid.

Grignard reagents are generally less reactive and less basic than their organolithium counterparts, which can sometimes offer better functional group compatibility. nih.gov However, the formyl group in the target molecule is still susceptible to nucleophilic attack by the Grignard reagent, making protection a common prerequisite for this route as well. The reaction of Grignard reagents with pinacolborane at ambient temperature is an efficient method for synthesizing the corresponding pinacolboronates, which are stable and easily purified intermediates. organic-chemistry.org

This approach, closely related to the lithium-halogen exchange, is a foundational method for arylboronic acid synthesis. google.com The core of the reaction is the nucleophilic addition of an aryllithium compound to a trialkyl borate. nih.gov The high reactivity of aryllithium reagents necessitates carrying out the reaction at low temperatures, typically -78°C, to avoid multiple additions of the aryl group to the boron center, which would lead to undesired triarylborane byproducts. google.comgoogle.com

After the initial addition, an intermediate "ate" complex is formed. This complex is then hydrolyzed with acid to produce the final boronic acid. nih.gov The efficiency of this method relies on the clean generation of the aryllithium species and careful control of the reaction conditions during the borylation step.

Trifluoroborate Hydrolysis Routes to Arylboronic Acids

Potassium organotrifluoroborates (R-BF₃K) are crystalline, air- and moisture-stable solids that serve as convenient precursors to boronic acids. u-tokyo.ac.jp They can be considered a protected form of boronic acids. nih.gov The synthesis of the target molecule could proceed via the corresponding potassium 2-chloro-3-fluoro-4-formylphenyltrifluoroborate.

The release of the boronic acid is achieved through hydrolysis, which can be promoted using various methods. A general and mild approach involves using silica (B1680970) gel and water. nih.gov The rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring; electron-withdrawing groups, such as the formyl and chloro groups on the target molecule, tend to slow down the hydrolysis process. nih.gov This is because these groups destabilize the intermediate difluoroborane (B8323493) species formed during the reaction. nih.gov The slow release of the boronic acid from its trifluoroborate salt can be advantageous, particularly when the boronic acid is used in situ for subsequent reactions like Suzuki-Miyaura cross-coupling, as it can minimize side reactions such as protodeboronation and homocoupling. u-tokyo.ac.jpresearchgate.netacs.org

Protective Group Strategies for the Formyl Moiety in Synthetic Sequences

The formyl (aldehyde) group is highly susceptible to attack by the strong nucleophiles used in organometallic routes, such as organolithium and Grignard reagents. To prevent unwanted reactions at the aldehyde, it must be temporarily masked with a protecting group. wikipedia.org A protecting group is a reversible chemical modification of a functional group that renders it inert to specific reaction conditions. organic-chemistry.org

For aldehydes, a common and effective protective strategy is the formation of an acetal (B89532) or ketal. wikipedia.org This is typically achieved by reacting the aldehyde with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. The resulting cyclic acetal is stable under the basic and nucleophilic conditions of organometallic reagent formation and subsequent borylation. google.com After the boronic acid group has been successfully installed, the formyl group can be regenerated by removing the acetal under acidic aqueous conditions, a process known as deprotection. wikipedia.org

Table 2: Common Protecting Groups for Aldehydes

| Protecting Group | Formation Reagents | Deprotection Conditions | Stability |

|---|---|---|---|

| Cyclic Acetal (e.g., 1,3-dioxolane) | Ethylene glycol, acid catalyst (e.g., p-TsOH) | Aqueous acid (e.g., HCl, H₂SO₄) | Stable to bases, nucleophiles, hydrides, organometallics, and redox agents. |

| Acyclic Acetal (e.g., dimethyl acetal) | Methanol, acid catalyst | Mild aqueous acid | Generally less stable and easier to cleave than cyclic acetals. libretexts.org |

| Dithiane | 1,3-Propanedithiol, Lewis acid catalyst | Treatment with metal salts (e.g., HgCl₂) or oxidizing agents. libretexts.org | Stable to a wide range of non-oxidative conditions. |

Advanced Purification Techniques for High-Purity this compound

Obtaining high-purity arylboronic acids is critical for their successful application in subsequent synthetic steps. Boronic acids can be challenging to purify via standard silica gel chromatography due to potential decomposition or strong adsorption to the stationary phase. researchgate.netreddit.com Therefore, a combination of techniques is often employed.

Recrystallization : This is a primary method for purifying solid boronic acids. The choice of solvent is crucial, with systems like water, ethanol, benzene, or mixtures including ethyl acetate (B1210297) being effective for various arylboronic acids. researchgate.netreddit.com

Acid-Base Extraction : Boronic acids are weakly acidic and can be converted into their corresponding boronate salts by treatment with a base. google.com This allows for separation from non-acidic impurities. The crude boronic acid can be dissolved in an organic solvent and washed with an aqueous base to extract the boronate salt into the aqueous layer. Subsequent acidification of the aqueous layer precipitates the purified boronic acid, which can then be isolated by filtration or extraction. google.com

Derivatization : A highly effective purification strategy involves the reversible formation of a stable, crystalline derivative. For instance, boronic acids react with diethanolamine (B148213) to form crystalline adducts that can be easily isolated and purified by recrystallization. The pure boronic acid can then be regenerated from the adduct. reddit.com

Specialized Chromatography : If chromatography is necessary, modifications to standard procedures can improve outcomes. This may include using boric acid-impregnated silica gel to suppress the loss of the compound on the column or employing reverse-phase chromatography (e.g., C18). reddit.comresearchgate.net For isolating boronic acids from specific reaction mixtures, such as those containing water and a miscible organic solvent like acetonitrile, a "salting out" procedure can be used to induce phase separation and improve recovery. google.com

Scale-Up Considerations and Process Optimization Studies in Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound involves addressing several critical factors. These include the management of highly reactive intermediates, temperature control of exothermic reactions, optimization of reaction conditions to maximize yield and purity, and efficient product isolation and purification.

A common synthetic route for analogous substituted phenylboronic acids involves the protection of the reactive aldehyde group, followed by a halogen-metal exchange at low temperatures, reaction with a borate ester, and subsequent deprotection and hydrolysis. mdpi.com For instance, the synthesis of a similar compound, 5-trifluoromethyl-2-formylphenylboronic acid, utilizes this two-step approach. mdpi.com This process, when considered for scale-up, presents several challenges. The use of organolithium reagents like n-butyllithium for the halogen-metal exchange requires cryogenic temperatures (typically below -70°C) to prevent side reactions and ensure regioselectivity. mdpi.com Maintaining such low temperatures in large industrial reactors can be energy-intensive and costly.

Process optimization studies often focus on mitigating these challenges. Key areas of investigation include:

Temperature Control: Inadequate temperature control during the addition of organolithium reagents or the subsequent borylation step can lead to the formation of impurities. On a large scale, efficient heat dissipation is crucial. Optimization may involve controlled addition rates of reagents and the use of specialized cooling systems.

Solvent Selection: The choice of solvent is critical for solubility of reactants and intermediates, as well as for temperature management. Tetrahydrofuran (THF) is commonly used for such reactions. mdpi.com

Reagent Stoichiometry: Precise control over the molar ratios of the starting material, organolithium reagent, and borate ester is essential to maximize the yield of the desired boronic acid and minimize the formation of byproducts.

Work-up and Isolation: The isolation of the final product from the reaction mixture is a key step where significant losses can occur. A patent describing the isolation of 4-chloro-2-fluoro-3-substituted-phenylboronic acids highlights the importance of the work-up procedure. google.com It was found that adding a salt to a mixture of water and a water-miscible organic solvent used in the work-up can significantly improve the partitioning of the product into the organic layer, thereby increasing the isolated yield to over 90%. google.com

Purification Strategies for Industrial Production

Achieving high purity is a major consideration in the scale-up of formylphenylboronic acid synthesis. A patented process for the purification of formylphenylboronic acids provides valuable insights into industrial-scale purification. google.com This method involves dissolving the crude product in an aqueous alkaline solution to form the corresponding boronate salt. Organic impurities can then be removed by extraction with a water-immiscible organic solvent or by adsorption on activated carbon. The purified boronic acid is then precipitated by the addition of acid. google.com

An example from this patent for the purification of the related compound, 3-fluoro-4-formylphenylboronic acid, demonstrates the effectiveness of this method. google.com The process starts with a crude product of 93% purity and yields a final product with a purity of 99.7%. google.com This significant improvement in purity is crucial for pharmaceutical and other high-tech applications. The table below summarizes the purification process described in the patent.

| Parameter | Value |

|---|---|

| Starting Material | Crude 3-fluoro-4-formylphenylboronic acid |

| Initial Purity (HPLC) | 93% |

| Purification Method | Dissolution in aqueous NaOH, extraction with toluene, precipitation with HCl |

| Final Purity (HPLC) | 99.7% |

| Yield | 94.4% of theory |

Further process optimization can involve exploring alternative reagents. For example, the use of Grignard reagents instead of organolithium compounds can sometimes be advantageous in terms of cost and safety, although this may require different reaction conditions. The choice between different borate esters (e.g., trimethyl borate, triisopropyl borate) can also influence the reaction efficiency and the ease of purification.

Computational and Theoretical Studies on 2 Chloro 3 Fluoro 4 Formylphenylboronic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Conformational Analysis

DFT calculations would be a primary tool for investigating the molecular structure of 2-Chloro-3-fluoro-4-formylphenylboronic acid. This method allows for the determination of key geometric parameters such as bond lengths, bond angles, and dihedral angles.

Prediction of Most Stable Conformer and Energy Landscapes

A thorough conformational analysis would be required to identify the most stable three-dimensional arrangement of the molecule. This involves rotating the boronic acid and formyl groups to map the potential energy surface. By calculating the relative energies of various conformers, the global minimum energy structure, which is the most stable conformer, could be predicted. This information is vital as the molecular conformation influences its physical properties and biological activity.

Theoretical Wavenumber Calculations and Potential Energy Distribution (PED)

To complement experimental spectroscopic data (such as FT-IR and Raman), theoretical vibrational frequencies would be calculated. A Potential Energy Distribution (PED) analysis would then be performed to assign the calculated vibrational modes to specific functional groups within the molecule. This detailed assignment helps in the definitive interpretation of the experimental spectra.

Electronic Structure Properties Investigation

Understanding the electronic properties of this compound is key to predicting its chemical behavior and reactivity.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical for chemical reactions. An analysis of their energy levels and spatial distribution would provide insights into the molecule's charge transfer properties, chemical reactivity, and kinetic stability. The HOMO-LUMO energy gap is a particularly important parameter for quantifying the molecule's excitability and polarizability.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution across the molecule. This map identifies electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which is essential for predicting how the molecule will interact with other reagents. The MEP is a valuable tool for understanding sites susceptible to electrophilic and nucleophilic attack.

Mechanistic Studies of Reactions Involving this compound

Computational studies could also be employed to elucidate the mechanisms of reactions in which this compound participates, such as the Suzuki-Miyaura cross-coupling reaction. By modeling the reaction pathway, transition states and intermediates could be identified, and activation energies could be calculated. This would provide a detailed, atomistic understanding of the reaction dynamics and the role of the chloro, fluoro, and formyl substituents in influencing the reaction's outcome and efficiency.

Quantitative Structure-Reactivity Relationship (QSRR) Studies of Halogenated Formylphenylboronic Acids

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational and theoretical tools aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their reactivity in a particular chemical transformation. While comprehensive QSRR models specifically for this compound are not extensively documented in publicly available literature, the foundational principles of QSRR can be applied to understand the reactivity of halogenated formylphenylboronic acids. Such studies are crucial for predicting the behavior of new, unsynthesized derivatives and for rationally designing molecules with desired reactivity profiles.

A QSRR study typically involves the calculation of various molecular descriptors that quantify different aspects of a molecule's structure. These descriptors are then correlated with experimentally determined reactivity data, such as reaction rates or equilibrium constants, using statistical methods. For halogenated formylphenylboronic acids, relevant descriptors would include electronic, steric, and thermodynamic properties.

Electronic Descriptors:

The electronic properties of halogenated formylphenylboronic acids are significantly influenced by the nature and position of the halogen substituents on the phenyl ring. These substituents exert both inductive and resonance effects, which in turn affect the electron density distribution within the molecule and, consequently, its reactivity.

Key electronic descriptors for a QSRR study would include:

Hammett parameters (σ): These parameters quantify the electron-donating or electron-withdrawing nature of substituents on an aromatic ring.

Calculated atomic charges: Computational methods like Density Functional Theory (DFT) can be used to calculate the partial charges on specific atoms, such as the boron atom or the carbonyl carbon, which are often the reactive centers.

Frontier molecular orbital energies (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule, highlighting electrophilic and nucleophilic sites. researchgate.net

For instance, a DFT study on 3-fluoro-4-formylphenylboronic acid has been performed to investigate its geometric structure, vibrational frequencies, and electronic properties, providing valuable data that could be incorporated into a QSRR model. researchgate.net

Steric and Structural Descriptors:

The steric hindrance around the boronic acid and formyl groups can play a significant role in the reactivity of these compounds, particularly in reactions where a bulky reagent needs to approach the reactive center.

Relevant steric and structural descriptors include:

Taft steric parameters (Es): These are empirical parameters that quantify the steric bulk of a substituent.

Bond lengths and angles: Precise geometric parameters, often obtained from X-ray crystallography or computational optimization, can reveal subtle structural changes that influence reactivity.

Research on fluoro-substituted 2-formylphenylboronic acids has provided detailed structural information, including molecular and crystal structures for some isomers. researchgate.net This type of data is invaluable for developing the steric component of a QSRR model.

Thermodynamic and Physicochemical Descriptors:

Thermodynamic and physicochemical properties can also be correlated with reactivity. For halogenated formylphenylboronic acids, these could include:

pKa values: The acidity of the boronic acid group is a critical factor in many of its reactions. The pKa is highly sensitive to the electronic effects of the halogen substituents. researchgate.net

Tautomeric equilibrium: 2-Formylphenylboronic acids can exist in equilibrium with their cyclic 3-hydroxybenzoxaborole tautomers. The position of this equilibrium, which is influenced by the substituents, can dramatically affect the observed reactivity. researchgate.netmdpi.com

A study on four isomeric fluoro-2-formylphenylboronic acids determined their pKa values and investigated the tautomeric equilibrium, providing essential reactivity-related data for a potential QSRR analysis. researchgate.net The table below summarizes the pKa values for these isomers.

| Compound | pKa |

| 3-Fluoro-2-formylphenylboronic acid | 7.50 |

| 4-Fluoro-2-formylphenylboronic acid | 7.25 |

| 5-Fluoro-2-formylphenylboronic acid | 7.05 |

| 6-Fluoro-2-formylphenylboronic acid | 7.85 |

This table is generated based on data from research on fluoro-substituted 2-formylphenylboronic acids. researchgate.net

Application of QSRR in Predicting Reactivity:

Once a statistically significant QSRR model is developed, it can be used to predict the reactivity of other halogenated formylphenylboronic acids for which experimental data is not available. For example, in the context of the Suzuki-Miyaura cross-coupling reaction, a QSRR model could predict the relative reaction rates of different substituted phenylboronic acids with a given aryl halide. beilstein-journals.orgmdpi.comnih.gov This predictive capability is highly valuable in synthetic planning and catalyst development.

While a specific QSRR study focused solely on this compound is not yet prevalent in the literature, the existing research on related halogenated formylphenylboronic acids provides a solid foundation for the development of such models. By combining experimental reactivity data with computationally derived molecular descriptors, it is possible to build predictive QSRR models that can accelerate the discovery and application of this important class of compounds.

Applications of 2 Chloro 3 Fluoro 4 Formylphenylboronic Acid As a Versatile Synthetic Building Block

Design and Synthesis of Complex Polyaromatic and Heteroaromatic Scaffolds

2-Chloro-3-fluoro-4-formylphenylboronic acid is a key precursor for the synthesis of complex molecular frameworks, largely through its participation in palladium-catalyzed cross-coupling reactions. The boronic acid moiety is primarily utilized in the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds between sp²-hybridized carbon atoms. chemicalbook.comgoogle.com This reaction enables the coupling of the phenylboronic acid with a variety of organic halides or triflates, leading to the construction of biaryl systems and other polyaromatic structures. nih.gov

The presence of the formyl (aldehyde) group adds another layer of synthetic utility. This group can undergo a wide range of chemical transformations, such as condensation reactions with amines or hydrazines, to form imines or hydrazones, respectively. This dual reactivity is particularly powerful for the synthesis of complex heterocyclic scaffolds. For instance, a closely related compound, 3-Fluoro-4-formylphenylboronic acid, is used as a reactant in the preparation of pyrazolopyrimidinamine derivatives, which are investigated as kinase inhibitors. In such syntheses, the formyl group typically reacts with a hydrazine (B178648) derivative to form a key heterocyclic ring, while the boronic acid can be used in a subsequent Suzuki-Miyaura coupling step to introduce further molecular complexity.

The general strategy involves a stepwise approach where the formyl group is first used to construct a heterocyclic system, followed by a palladium-catalyzed cross-coupling at the boronic acid site. This modular approach allows for the systematic construction of diverse molecular libraries.

| Target Scaffold Class | Key Reaction Type | Role of this compound |

|---|---|---|

| Biaryls and Polyaromatics | Suzuki-Miyaura Coupling | Source of the substituted phenyl group. chemicalbook.com |

| Pyrazolopyrimidines | Condensation & Suzuki Coupling | Provides the formyl group for heterocycle formation and the boronic acid for subsequent aryl C-C bond formation. |

| Indazoles | Condensation & C-N Bond Formation | The formyl group reacts with hydrazine derivatives, followed by cyclization. |

| Phenyl-1,3-dienes | Mizoroki–Heck Reaction | Acts as the phenyl source to be coupled with a diene surrogate. acs.org |

Precursor in Catalyst and Ligand Design for Transition Metal Chemistry

The design of ligands is crucial in transition metal chemistry, as the ligand's steric and electronic properties dictate the reactivity and selectivity of the resulting metal catalyst. umsl.edumit.edu this compound serves as a valuable precursor for creating tailored ligands due to its distinct functional groups.

The formyl group is a versatile handle for synthesizing Schiff base ligands. Through condensation with primary amines, a wide array of imine-containing ligands can be generated. The electronic properties of the resulting ligand can be fine-tuned by varying the substituent on the reacting amine. Furthermore, the chloro and fluoro substituents on the aromatic ring of the boronic acid itself exert a significant inductive effect, modifying the electron density of the coordinating atom and, consequently, the properties of the transition metal center. umsl.edu

The boronic acid group can be leveraged to build more complex, multidentate ligands. For example, it can undergo Suzuki-Miyaura coupling with a halogenated pyridine (B92270) or other heteroaromatic compound that already contains a coordinating group. This strategy allows for the creation of bidentate or tridentate ligands with precise spatial arrangements of donor atoms. While direct interaction between a metal and a boronic acid is not typical in catalyst design, studies have explored the coordination chemistry of boronic acids with transition metals through other functionalities on the molecule, such as carboxyl groups. acs.org The primary role of the boronic acid in this context is as a synthetic tool for constructing the ligand backbone.

Advanced Derivatization Reagent in Analytical Chemistry

Derivatization is a chemical modification technique used to convert an analyte into a product with properties more suitable for detection or separation. researchgate.netgreyhoundchrom.com The dual functionality of this compound makes it a potential reagent for targeted derivatization in spectroscopic and chromatographic analysis.

Boronic acids are known to react reversibly with compounds containing 1,2- or 1,3-diol functionalities, such as catechols and sugars, to form cyclic boronate esters. mdpi.com This reaction can be exploited for spectroscopic detection. If the target analyte contains a diol group but lacks a chromophore (a part of a molecule that absorbs light), it may be undetectable by UV-Visible spectrophotometry. researchgate.net By reacting the diol-containing analyte with a boronic acid that possesses a chromophore, the resulting boronate ester becomes detectable.

Furthermore, this principle can be extended to fluorescence spectroscopy. Certain dyes, like alizarin (B75676), are weakly fluorescent on their own but form highly fluorescent complexes upon reaction with boronic acids. mdpi.com This principle has been applied in post-column derivatization methods for the HPLC analysis of boronic acid-containing drugs, where the column effluent is mixed with alizarin to produce a fluorescent signal for detection. mdpi.com A similar strategy could be employed where this compound acts as the derivatizing agent for diol-containing analytes, with subsequent detection enhancement using a reagent like alizarin. Additionally, the formyl group can be used in three-component assembly reactions with catechols and N-hydroxylamines to form stable, detectable boronate ester products. nih.gov

Pre-column derivatization is performed before injecting the sample into a chromatographic system, such as High-Performance Liquid Chromatography (HPLC), to improve the analyte's chromatographic behavior or detectability. academicjournals.orgnih.govactascientific.com this compound offers two reactive sites for such derivatization strategies.

Boronic Acid Moiety for Diol-Containing Analytes: Analytes containing cis-diol groups (e.g., catechols, glycosides, ribonucleosides) are often highly polar and may exhibit poor retention on common reversed-phase HPLC columns. Reaction with the boronic acid group of this compound forms a less polar boronate ester. This increases the analyte's affinity for the stationary phase, improving its retention and separation. The attached phenyl ring also provides a strong UV chromophore, enabling or enhancing detection.

Formyl Group Moiety for Amine/Hydrazine Analytes: The aldehyde group can react with analytes containing primary amine or hydrazine functionalities to form a Schiff base (imine) or hydrazone, respectively. This is useful for analytes that lack a UV-absorbing group. The derivatization attaches the chloro-fluoro-phenyl group to the analyte, making it easily detectable by UV detectors.

| Analyte Functional Group | Reactive Site on Derivatizing Reagent | Resulting Linkage | Purpose of Derivatization |

|---|---|---|---|

| cis-Diol (e.g., Catecholamine, Sugar) | Boronic Acid | Cyclic Boronate Ester | Increase retention in RP-HPLC; Add UV chromophore. mdpi.com |

| Primary Amine (e.g., Amino Acid) | Formyl (Aldehyde) | Imine (Schiff Base) | Add UV chromophore for detection. tcichemicals.com |

| Hydrazine | Formyl (Aldehyde) | Hydrazone | Stabilize analyte; Add UV chromophore. tcichemicals.com |

Role in Material Science and Organic Electronics (as a synthetic component)

In material science, this compound is a valuable building block for the synthesis of Covalent Organic Frameworks (COFs). researchgate.net COFs are a class of porous, crystalline polymers with well-defined structures and high surface areas, making them promising for applications in gas storage, catalysis, and sensing. nih.govmdpi.com

The synthesis of COFs relies on the use of multitopic building blocks (linkers) that can form strong, reversible covalent bonds, allowing for the formation of an ordered crystalline network rather than an amorphous polymer. nih.gov this compound is an ideal bifunctional linker for this purpose. tcichemicals.com

The boronic acid group can undergo self-condensation to form boroxine (B1236090) rings (a B₃O₃ ring) or co-condensation with polyol linkers (like hexahydroxytriphenylene) to form boronate esters (C₂O₂B rings). mdpi.com These reactions are reversible, which is critical for the error-checking mechanism that leads to a crystalline, rather than amorphous, material.

The formyl group can react with polyamine linkers (like 1,3,5-tris(4-aminophenyl)benzene) to form robust imine bonds.

By combining these functionalities, it is possible to use an "orthogonal reaction strategy" to construct complex, multicomponent COFs. For example, a COF could be assembled using a triamine linker, a diol linker, and this compound, simultaneously forming both imine and boronate ester linkages in a single framework. nih.gov The chloro and fluoro substituents can also influence the electronic properties and stacking interactions within the COF, potentially tuning its performance in applications like organic electronics. mdpi.com

Future Research Directions and Emerging Trends for 2 Chloro 3 Fluoro 4 Formylphenylboronic Acid Chemistry

Development of More Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry are increasingly central to modern synthetic strategies, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. For 2-Chloro-3-fluoro-4-formylphenylboronic acid, future research will likely focus on moving away from traditional multi-step syntheses that often involve stoichiometric reagents and extensive purification steps.

Key areas of development include:

Multicomponent Reactions (MCRs) : These reactions, where three or more reactants combine in a single operation to form a product, are inherently atom-economical. nih.gov Research into designing MCRs that directly assemble the substituted phenylboronic acid core or use it as a key component could significantly streamline synthesis. nih.gov For instance, strategies where the formylphenylboronic acid acts as both a reagent and a catalyst are being explored. nih.gov

Phase-Switch Chemistry : To address the significant waste generated from chromatographic purification, phase-switching strategies using the boronic acid group as a "productive tag" are an attractive green alternative. acs.orgacs.org In this approach, the boronic acid can be switched into an aqueous phase for easy separation from non-polar impurities and byproducts, eliminating the need for silica (B1680970) gel chromatography. acs.orgacs.org

Greener Solvents and Reagents : The development of synthetic routes in environmentally benign solvents like ethanol or water is a priority. nih.govrsc.org For instance, the ipso-hydroxylation of arylboronic acids to phenols has been demonstrated in ethanol using aqueous hydrogen peroxide, offering a green alternative to harsher methods. rsc.org Applying similar principles to the synthesis of the target molecule is a logical next step.

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches

| Feature | Conventional Synthesis | Sustainable/Atom-Economical Approach |

|---|---|---|

| Strategy | Linear, multi-step sequences | Multicomponent reactions (MCRs), "one-pot" processes nih.gov |

| Purification | Often requires silica gel chromatography | Phase-switch purification, precipitation/filtration acs.org |

| Solvents | Traditional organic solvents (e.g., THF, Toluene) | Green solvents (e.g., Ethanol, Water) nih.govrsc.org |

| Byproducts | Stoichiometric waste from protecting groups and reagents | High atom economy, minimal byproducts nih.gov |

| Efficiency | Lower overall yield, more unit operations | Higher efficiency, reduced steps and resource usage nih.gov |

Exploration of Novel Catalytic Systems Beyond Palladium for Cross-Coupling

While palladium has been the dominant catalyst for Suzuki-Miyaura cross-coupling reactions, its high cost and potential for product contamination have spurred research into alternatives. For a substrate like this compound, which is primed for such reactions, the use of more abundant and economical first-row transition metals is a significant emerging trend.

Nickel Catalysis : Nickel has emerged as a powerful alternative to palladium. organic-chemistry.orgnih.govnih.gov Nickel catalysts are less expensive and can exhibit unique reactivity, sometimes enabling transformations that are challenging for palladium. organic-chemistry.org They have been successfully used in the cross-coupling of aryl boronic acids with a wide range of partners, including those with diverse functional groups like chloro and fluoro substituents. organic-chemistry.orgnih.gov Research is focused on developing robust nickel-based systems that are tolerant of the aldehyde functionality in the target molecule and can operate under mild conditions. beilstein-journals.org

Iron and Copper Catalysis : Iron and copper are even more abundant and less toxic than nickel, making them highly desirable from a sustainability perspective. While still less developed than palladium or nickel systems for Suzuki-type couplings, progress is being made. Future work will involve designing ligand systems that can stabilize the necessary catalytic intermediates and promote efficient cross-coupling with functionalized boronic acids.

Heterogeneous Catalysis : To simplify catalyst removal and recycling, heterogeneous catalysts are gaining traction. acs.orgmdpi.com Systems where the catalytic metal (e.g., palladium or nickel) is supported on materials like titanium dioxide or magnetic nanoparticles offer a sustainable alternative to traditional homogeneous catalysts. mdpi.com This approach allows for easy separation of the catalyst from the reaction mixture, which is particularly important in pharmaceutical synthesis to minimize metal contamination in the final active pharmaceutical ingredient (API). acs.org

Advanced and Selective Functionalization of Ortho-Substituted Phenylboronic Acids

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that involves modifying a complex molecule in the final stages of its synthesis. This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without re-synthesizing the core structure from scratch. This compound is an ideal platform for LSF.

Future research in this area will focus on:

Selective C-H Functionalization : Directly converting C-H bonds on the aromatic ring to new functional groups is a highly efficient strategy. Research will aim to develop methods that can selectively target the available C-H positions on the 2-chloro-3-fluoro-4-formylphenyl ring, leveraging the directing effects of the existing substituents to achieve high regioselectivity.

Derivatization of the Formyl Group : The aldehyde functionality is a versatile handle for a vast array of chemical transformations. Future work will explore advanced transformations beyond simple oxidation or reduction, such as its use in multicomponent reactions, enantioselective additions, or as a directing group for further functionalization of the aromatic ring.

Functionalization via the Boronic Acid : While the primary role of the boronic acid is often for cross-coupling, it can also be transformed into other functional groups. For example, it can be converted to a hydroxyl group (ipso-hydroxylation) or other functionalities. rsc.org A key trend is the use of the boronic acid group as a versatile synthetic linchpin that can be preserved through several synthetic steps before a final, productive conversion. nih.govnih.govresearchgate.net

Integration into Flow Chemistry Platforms for Continuous Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, offers numerous advantages over traditional batch processing. researchgate.net For the synthesis of this compound and its derivatives, this technology represents a significant leap forward in terms of safety, efficiency, and scalability. organic-chemistry.orgsci-hub.se

Key benefits and research directions include:

Enhanced Safety and Control : Many syntheses of boronic acids involve highly reactive and unstable intermediates, such as organolithium species. organic-chemistry.orglookchem.comnih.gov Flow reactors offer superior heat and mass transfer, allowing for precise temperature control and rapid mixing, which minimizes the formation of side products and makes handling hazardous reagents much safer. sci-hub.sersc.org

Rapid Synthesis and Optimization : The short residence times in flow reactors—sometimes on the order of seconds—can dramatically accelerate reactions. organic-chemistry.orglookchem.comnih.gov This "flash chemistry" approach allows for the rapid optimization of reaction conditions (temperature, pressure, stoichiometry) and can provide access to reactivity that is not achievable in batch reactors. sci-hub.selookchem.com

Scalability and Automation : Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period or by "numbering-up" (running multiple reactors in parallel). researchgate.netanton-paar.com This modularity, combined with the potential for full automation and in-line analysis, makes flow chemistry ideal for the on-demand manufacturing of active pharmaceutical ingredients (APIs) and their intermediates. irost.irnih.govirost.irresearchgate.net

Table 2: Advantages of Flow Chemistry for Boronic Acid Synthesis

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Safety | Handling of unstable intermediates (e.g., organolithiums) can be hazardous on a large scale. | Miniaturized reactor volume and excellent heat transfer significantly improve safety. rsc.org |

| Reaction Time | Typically minutes to hours. | Can be reduced to seconds ("flash chemistry"). organic-chemistry.orglookchem.comnih.gov |

| Process Control | Limited control over mixing and temperature gradients. | Precise control over residence time, temperature, and mixing. nih.gov |

| Scalability | Often requires re-optimization for different scales. | Readily scalable by extending run time or numbering-up reactors. researchgate.netresearchgate.net |

| Side Reactions | Prone to side reactions due to poor mixing or temperature fluctuations. | Suppresses side reactions by enabling rapid quenching of unstable intermediates. sci-hub.se |

Computational Design and Predictive Modeling for Enhanced Reactivity and Selectivity

Computational chemistry and machine learning are becoming indispensable tools in modern organic synthesis. For this compound, these in silico methods can accelerate the discovery of new reactions and optimize existing processes.

Emerging trends in this domain involve:

DFT Studies for Mechanistic Insights : Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, predict the stability of intermediates, and understand the origins of reactivity and selectivity. researchgate.netnih.govtandfonline.com Such studies can help rationalize the behavior of the substituted phenylboronic acid in cross-coupling reactions and guide the design of more effective catalysts and reaction conditions. biorxiv.orgsemanticscholar.org

Predictive Modeling with Machine Learning : Machine learning algorithms can be trained on large datasets of reaction outcomes to predict the success of a new reaction or to identify optimal conditions (e.g., catalyst, solvent, base). nih.govresearchgate.net For Suzuki-Miyaura couplings involving complex substrates, these models can significantly reduce the amount of empirical screening required, saving time and resources. chemrxiv.orgacs.orgchemistryviews.org

Virtual Screening and In Silico Design : Computational tools can be used to design novel derivatives of this compound with desired properties. nih.govsemanticscholar.org By predicting how structural modifications will affect factors like binding affinity to a biological target, researchers can prioritize the synthesis of the most promising compounds. nih.govsemanticscholar.orgacs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-3-fluoro-4-formylphenylboronic acid, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Begin with halogenation of the phenyl ring. For chloro and fluoro substitutions, use directed ortho-metalation (DoM) or electrophilic aromatic substitution (EAS) with Cl₂ and F₂ gas under controlled conditions .

- Step 2 : Introduce the formyl group via Vilsmeier-Haack reaction (using POCl₃ and DMF) or Friedel-Crafts acylation, depending on substituent positions .

- Step 3 : Install the boronic acid group via Miyaura borylation (Pd-catalyzed cross-coupling with bis(pinacolato)diboron) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Key Techniques :

- NMR : ¹H NMR (δ 8.5–10 ppm for formyl proton), ¹⁹F NMR (δ -110 to -120 ppm for aromatic F), and ¹¹B NMR (δ 28–32 ppm for boronic acid) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ at m/z ~228) and fragmentation patterns .

- X-ray Crystallography : Resolves positional isomerism of Cl/F substituents and confirms boronic acid geometry .

Q. How should researchers handle and store this compound to ensure stability?

- Stability Risks : Boronic acids are prone to hydrolysis; anhydrous conditions (argon atmosphere) and low temperatures (2–8°C) are critical .

- Storage : Use amber vials with desiccants (silica gel) to prevent moisture absorption. Avoid prolonged exposure to light to preserve the formyl group .

Advanced Research Questions

Q. How do electronic effects of the chloro, fluoro, and formyl substituents influence Suzuki-Miyaura coupling efficiency?

- Mechanistic Insight :

- The electron-withdrawing Cl and F groups reduce electron density on the phenyl ring, slowing transmetalation but improving oxidative addition with aryl halides .

- The formyl group can coordinate to Pd catalysts, potentially causing side reactions (e.g., decarbonylation). Use bulky ligands (SPhos) to mitigate this .

Q. What computational approaches can predict the compound’s reactivity in multi-step syntheses?

- Methods :

- DFT Calculations : Optimize geometry (B3LYP/6-311+G(d,p)) to analyze frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on boronic acid dimerization, which impacts coupling efficiency .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved for this compound?

- Experimental Design :

- Use Hansen solubility parameters (HSPs) to identify optimal co-solvents (e.g., DMSO:THF 1:1) .

- Adjust pH (e.g., buffered aqueous ethanol at pH 9) to stabilize the boronate anion and improve aqueous solubility .

Q. What strategies mitigate side reactions during derivatization of the formyl group?

- Approaches :

- Protection : Convert the formyl group to an acetal (e.g., ethylene glycol) before boronic acid activation .

- Selective Activation : Use mild oxidizing agents (e.g., NaBO₃) to avoid over-oxidation of the boronic acid .

- Case Study : In 4-chloro-3-(4-formylphenyl)benzoic acid, the formyl group undergoes Schiff base formation without boronic acid degradation under anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.